molecular formula C23H27N3OS B2522129 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 955637-17-9

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2522129
CAS RN: 955637-17-9
M. Wt: 393.55
InChI Key: OKWPXXDZZDXRFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been explored in recent studies, demonstrating the utility of multi-component reactions for constructing complex molecules. In one approach, a four-component cyclo condensation was employed to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This method utilized diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol. The process highlights the efficiency of using a solid catalyst to facilitate the reaction under mild conditions . Another study described a one-pot three-component synthesis method for 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives. This synthesis involved an aza-Wittig reaction/heterocyclisation, starting with ethyl 4-[(triphenylphosphanylidene)amino]-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate and aromatic isocyanates to form carbodiimide intermediates. Subsequent addition of piperazines and cyclization in the presence of sodium ethoxide yielded the desired products .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to confirm the identity and purity of the compounds. These techniques provided detailed information about the functional groups, the molecular framework, and the substitution patterns on the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are characterized by their multi-component nature, which allows for the formation of complex molecules in a single reaction vessel. The reactions typically involve initial formation of intermediates, such as carbodiimides or guanidines, followed by cyclization to yield the final heterocyclic structures. The use of catalysts, such as SO4^2−/Y2O3 and sodium ethoxide, is crucial for promoting these reactions and achieving good yields .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one" are not detailed in the provided papers, the general properties of piperazine derivatives can be inferred. These compounds often exhibit significant biological activity, which is attributed to their structural features. The presence of aromatic systems and heterocyclic rings in the molecules can enhance their interaction with biological targets. The synthesized compounds in the studies were screened for in vitro antimicrobial activity, with some derivatives showing excellent antibacterial and antifungal activities compared to standard drugs .

Scientific Research Applications

Anticancer Properties

Compounds structurally related to 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one have shown potent anticancer activities. For instance, a series of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives demonstrated significant cytotoxic activities against various human cancer cell lines, including K562, Colo-205, and MDA-MB 231, with IC50 values between 20 and 40μM. The inhibition of sirtuins was identified as a possible mechanism of action for these molecules (Gudisela et al., 2017). Another study found that di- and trifunctional substituted 1,3-thiazoles, with a piperazine substituent, exhibited substantial anticancer activity across a range of cancers including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, as well as leukemia and melanoma (Turov, 2020).

Anti-Inflammatory and Anti-Arrhythmic Activities

Compounds with structural similarities were synthesized and characterized for their anti-inflammatory and anti-arrhythmic activities. For example, a novel set of compounds demonstrated in-vitro anti-inflammatory activity using HRBC membrane stabilization method and in-vivo activity in carrageenan-induced rat paw edema model. Compounds AR-45a and AR-55a showed the maximum in-vitro anti-inflammatory activity with membrane stabilization at 65% and 68% protection respectively (Ahmed et al., 2017). Additionally, certain piperidine-based 1,3-thiazole derivatives demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Antimicrobial Properties

Several studies have shown that compounds structurally related to this compound have promising antimicrobial properties. A series of novel thiazolidinone derivatives, linked via piperazine to 2-benzoisothiazoles, were synthesized and evaluated as antimicrobial agents. These derivatives were effective against various bacterial strains and showed low minimum inhibitory concentrations (MICs) in the range of 4–8 µg/mL (Patel & Park, 2015). Other studies have synthesized and tested compounds for antimicrobial activities, with certain compounds exhibiting excellent activity against bacteria and fungi (Patel et al., 2012), (Yurttaş et al., 2016).

properties

IUPAC Name

3-phenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-17(2)19-9-6-10-20-22(19)24-23(28-20)26-15-13-25(14-16-26)21(27)12-11-18-7-4-3-5-8-18/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWPXXDZZDXRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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